molecular formula C23H22N4OS B2377387 1-benzhydryl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034283-19-5

1-benzhydryl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2377387
CAS RN: 2034283-19-5
M. Wt: 402.52
InChI Key: TTYOLUNKFZNFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that is widely used in scientific research. It is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel pyridine and naphthyridine derivatives incorporating thiophene and pyrazole units demonstrates the versatility of these compounds in organic synthesis. This research explores the dimerization reactions and the potential for creating complex molecules with potential biological activities (Abdelrazek et al., 2010).

  • A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety reveals promising anti-tumor activities against hepatocellular carcinoma cell lines. This indicates the potential for such compounds in medicinal chemistry and drug development (Gomha et al., 2016).

Potential Applications in Drug Discovery

  • Research into the rheology, morphology, and gelation properties of a urea derivative highlights the importance of such compounds in the development of hydrogels with tunable physical properties. This could have implications for drug delivery systems and material science (Lloyd & Steed, 2011).

  • The development of a one-pot synthesis method for furano and pyrano pyrimidinones (thiones) using urea derivatives showcases the role of these compounds in facilitating efficient chemical syntheses. This methodological advancement can contribute to the synthesis of pharmacologically relevant molecules more efficiently (Ghorbani‐Vaghei et al., 2015).

properties

IUPAC Name

1-benzhydryl-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c28-23(24-13-15-27-14-11-21(26-27)20-12-16-29-17-20)25-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,14,16-17,22H,13,15H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYOLUNKFZNFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.